molecular formula C12H15N3S B11051382 4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B11051382
M. Wt: 233.33 g/mol
InChI Key: DXSSZUCGTWTOPZ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group and a propan-2-yl group attached to the triazole ring, along with a thiol group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with isopropyl isothiocyanate to form the corresponding hydrazinecarbothioamide intermediate. This intermediate then undergoes cyclization in the presence of a suitable base, such as sodium hydroxide, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form the corresponding disulfide or sulfonic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, such as alkyl or aryl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, and acyl chlorides.

Major Products

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Alkylated or arylated triazole derivatives.

Scientific Research Applications

4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with various biological targets, such as receptors and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the targets and result in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

    4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amino group instead of a thiol group.

    4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-methanol: Similar structure but with a hydroxymethyl group instead of a thiol group.

Uniqueness

The presence of the thiol group in 4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol imparts unique chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form covalent bonds with biological targets, which can enhance its therapeutic potential.

properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

4-(4-methylphenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3S/c1-8(2)11-13-14-12(16)15(11)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16)

InChI Key

DXSSZUCGTWTOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C(C)C

Origin of Product

United States

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